molecular formula C21H32O3 B15076326 21-Hydroxy-5-beta-pregnane-3,20-dione

21-Hydroxy-5-beta-pregnane-3,20-dione

Cat. No.: B15076326
M. Wt: 332.5 g/mol
InChI Key: USPYDUPOCUYHQL-UHFFFAOYSA-N
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Description

Significance within C21-Steroid Metabolism and Pregnane (B1235032) Research

The compound is an intermediate in the metabolism of C21-steroid hormones. hmdb.cahmdb.ca C21 steroids are characterized by a 21-carbon skeleton and are the precursors to the more complex corticosteroids. The metabolism of progesterone (B1679170), a primary C21 steroid, leads to a variety of reduced derivatives, including those of the 5β-pregnane series. wikipedia.orgwikipedia.org These metabolites are not merely inactive breakdown products; many, such as 5β-dihydroprogesterone, exhibit their own biological activities, including acting as neuroactive steroids and as ligands for the pregnane X receptor (PXR). wikipedia.orgnih.govresearchgate.net Research into 5β-reduced pregnanes is crucial for understanding the full spectrum of progesterone's effects and the regulation of various physiological processes. nih.gov The presence of a hydroxyl group at the C21 position, a hallmark of corticosteroids, suggests its role in pathways leading to or diverging from mineralocorticoid and glucocorticoid synthesis.

Classification as a 21-Hydroxysteroid and Cyclopenta[a]phenanthrene Derivative

From a chemical classification standpoint, 21-Hydroxy-5-beta-pregnane-3,20-dione belongs to two key categories:

21-Hydroxysteroids : This classification is based on the presence of a hydroxyl (-OH) group at the 21st carbon position of the steroid backbone. hmdb.cahmdb.cahmdb.cahmdb.ca This feature is critical for the biological activity of corticosteroids, such as cortisol and aldosterone.

Cyclopenta[a]phenanthrene Derivative : All steroids are derivatives of a core structure composed of seventeen carbon atoms arranged in four fused rings. researchgate.net This tetracyclic system consists of three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D), collectively known as cyclopenta[a]phenanthrene or gonane. researchgate.net

The systematic name for the core structure of this compound is based on this fundamental framework.

Key Properties of this compound
PropertyValue
SynonymsHydroxydione; (5β)-21-hydroxypregnane-3,20-dione
CAS Number303-01-5
Molecular FormulaC₂₁H₃₂O₃
Molecular Weight332.477 g/mol

Structural Relationship to Other Pregnane Steroids

The structure of this compound is best understood by comparing it to its close relatives within the pregnane family.

5β-Pregnane Series : In 5β-isomers, the hydrogen atom at C5 is oriented above the plane of the ring system, leading to a sharp bend between the A and B rings. This gives the molecule a "cis" configuration. 5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone, is an intermediate in the formation of pregnanolone (B1679072) and epipregnanolone. wikipedia.orgwikipedia.org It is synthesized from progesterone by the enzyme 5β-reductase. wikipedia.org

5α-Pregnane Series : In 5α-isomers, the hydrogen atom at C5 is oriented below the plane, resulting in a relatively flat, planar molecule with a "trans" configuration between the A and B rings. 5α-Pregnane-3,20-dione (5α-dihydroprogesterone) is a metabolite of progesterone formed by the action of 5α-reductase enzymes. wikipedia.org

This structural divergence influences their biological roles. For instance, metabolites of the 5α-pregnane series, like allopregnanolone, are known for their potent effects as neuroactive steroids, while 5β-pregnanes can act as ligands for the pregnane X receptor (PXR). nih.gov Research in breast cancer cells suggests that 5α-pregnanes may promote cell proliferation, whereas certain 4-pregnene metabolites have the opposite effect. researchgate.net

Structural Comparison of Pregnane-3,20-diones
CompoundKey Structural FeaturePrecursorCommon Metabolite(s)
21-Hydroxy-5β-pregnane-3,20-dione5β (cis) A/B ring junction; C21 hydroxyl groupProgesterone (via hydroxylation and reduction)Further hydroxylated metabolites
5β-Pregnane-3,20-dione (5β-DHP)5β (cis) A/B ring junction wikipedia.orgProgesterone wikipedia.orgPregnanolone, Epipregnanolone wikipedia.orgnih.gov
5α-Pregnane-3,20-dione (5α-DHP)5α (trans) A/B ring junction wikipedia.orgProgesterone nih.govAllopregnanolone nih.gov

The addition of an oxo (keto) group at the 11th carbon position is a defining feature of many corticosteroids (e.g., cortisone). The metabolism of these compounds often involves 5β-reduction. For example, 21-Hydroxy-5beta-pregnane-3,11,20-trione is a known intermediate in C21-steroid hormone metabolism. hmdb.ca This compound is structurally identical to this compound, with the exception of the C11-oxo group.

In certain metabolic disorders, such as 21-hydroxylase deficiency, there is an accumulation of precursor steroids. The subsequent metabolism of these precursors often leads to the formation of various 11-oxo-pregnane metabolites, which can be detected in urine. nih.govresearchgate.net The study of these metabolites is crucial for diagnosing and understanding the pathophysiology of such conditions. nih.govresearchgate.net Therefore, this compound serves as a structural analog that helps researchers understand the metabolic influence of the 11-oxo functional group.

Historical Context of Research on Pregnane Derivatives

The history of pregnane research is intrinsically linked to the discovery of progesterone in the early 20th century. nih.gov Initial research focused on isolating the hormone responsible for maintaining pregnancy, leading to the characterization of progesterone. researchgate.net Soon after, researchers began isolating its metabolites from the urine of pregnant women, with pregnanediol (B26743) being one of the first to be identified in the 1930s. researchgate.net

This early work established the foundation for understanding steroid metabolism. Over the decades, advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), allowed for the identification of a vast array of pregnane derivatives, including various stereoisomers and hydroxylated forms. nih.gov This led to the realization that these "metabolites" were not just excretory products but often possessed unique and significant biological activities of their own, giving rise to fields like the study of neuroactive steroids. The investigation of specific compounds like this compound is a continuation of this historical effort to map the complex steroid metabolic network and understand the function of each component.

Properties

IUPAC Name

17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPYDUPOCUYHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Endogenous Biosynthesis and Metabolic Pathways

Precursor Compounds and Initial Biotransformations in C21-Steroid Hormone Metabolism

The journey to 21-Hydroxy-5-beta-pregnane-3,20-dione begins with foundational C21 steroids, which are characterized by a 21-carbon skeleton. The primary precursor for this pathway is Progesterone (B1679170) , a central steroid hormone in numerous physiological processes. Progesterone itself is synthesized from cholesterol via pregnenolone.

The initial and rate-limiting step in the specific pathway leading to 5-beta-pregnane derivatives is the reduction of the double bond between carbons 4 and 5 in the A ring of the steroid nucleus. This transformation is a critical juncture in steroid metabolism, directing progesterone away from pathways that would lead to the formation of androgens and estrogens, and towards a specific class of metabolites.

Enzymatic Steps in the Formation of 21-Hydroxylated 5-beta-Pregnanes

The conversion of progesterone to this compound is not a single-step process but rather a cascade of reactions catalyzed by specific enzymes. The key players in this biotransformation belong to several major enzyme families, each contributing a specific modification to the steroid molecule.

Role of 5β-Reductase in Pregnane (B1235032) Formation from Progesterone

The definitive step in the formation of the 5-beta-pregnane skeleton is the stereospecific reduction of the Δ4-double bond of progesterone. This reaction is catalyzed by the enzyme 5β-reductase (also known as steroid 5β-reductase or AKR1D1). nih.govnih.gov This enzyme irreversibly converts progesterone into 5β-pregnane-3,20-dione . nih.govnih.gov This conversion is a pivotal event, as the resulting 5β configuration significantly alters the three-dimensional structure of the steroid and, consequently, its biological activity and subsequent metabolic fate.

Involvement of Hydroxysteroid Dehydrogenases (HSDs) (e.g., 3-alpha-hydroxysteroid dehydrogenase)

Following the formation of the 5β-pregnane structure, hydroxysteroid dehydrogenases (HSDs) play a crucial role in further modifications. Specifically, 3α-hydroxysteroid dehydrogenase (3α-HSD) is involved in the reduction of the 3-oxo group of 5β-pregnane derivatives. hmdb.ca For instance, 11β,21-Dihydroxy-5β-pregnane-3,20-dione is converted to Tetrahydrocorticosterone by the action of 3α-hydroxysteroid dehydrogenase. hmdb.ca These enzymes are critical in the interconversion of keto- and hydroxy-steroids, thereby modulating their biological activity.

Contribution of Aldo-Keto Reductases (AKRs)

The aldo-keto reductase (AKR) superfamily of enzymes, which includes 5β-reductase (AKR1D1), is central to the metabolism of 5β-reduced steroids. nih.govnih.gov Members of the AKR1C subfamily (AKR1C1-AKR1C4) act as ketosteroid reductases, catalyzing the reduction of the 3-oxo and 20-oxo groups of 5β-pregnane-3,20-dione. nih.govnih.gov These reactions lead to the formation of various hydroxylated pregnane metabolites. For instance, the reduction of the 3-oxo group of 5β-pregnane-3,20-dione by these enzymes predominantly yields the corresponding 3α-hydroxy steroid. nih.gov

Cytochrome P450 Enzymes in Broader Steroidogenic Pathways

While 5β-reductase and AKRs are directly involved in the formation of the 5β-pregnane structure, the Cytochrome P450 (CYP) superfamily of enzymes is essential for the preceding and subsequent hydroxylation steps in the broader steroidogenic pathways. The 21-hydroxylation of the steroid nucleus is a key step in the biosynthesis of corticosteroids. This reaction is primarily catalyzed by steroid 21-hydroxylase (CYP21A2) . wikipedia.orgmsdmanuals.comnih.gov Although the primary substrates for CYP21A2 are progesterone and 17α-hydroxyprogesterone, evidence suggests that it can also metabolize 5α-reduced pregnanes, implying a potential role in the 21-hydroxylation of 5β-pregnane-3,20-dione. nih.gov

Intermediacy within Broader Steroidogenesis Pathways (e.g., Corticosteroid and Progestogen Metabolism)

This compound is an intermediate in the metabolic pathways of both corticosteroids and progestogens. In the context of corticosteroid metabolism, it represents a step in the catabolism of cortisol, where the initial reduction of the A-ring by 5β-reductase is a key inactivating step. The resulting tetrahydro metabolites are then further conjugated and excreted. For example, 11β,21-Dihydroxy-5β-pregnane-3,20-dione is an intermediate in the pathway leading to Tetrahydrocorticosterone. hmdb.ca

In progestogen metabolism, the 5β-reduction of progesterone to 5β-pregnane-3,20-dione is a major metabolic route. nih.govnih.gov The subsequent hydroxylation at the C-21 position would then place this compound as a downstream metabolite of progesterone. The formation of this and other 5β-reduced pregnanes is a significant pathway for the clearance and inactivation of progesterone.

Interactive Data Table: Key Enzymes and Reactions

EnzymeSubstrateProductPathway Involvement
5β-Reductase (AKR1D1) Progesterone5β-Pregnane-3,20-dioneProgestogen Metabolism
Steroid 21-hydroxylase (CYP21A2) 5β-Pregnane-3,20-dione (putative)21-Hydroxy-5β-pregnane-3,20-dioneCorticosteroid/Progestogen Metabolism
3α-Hydroxysteroid dehydrogenase 11β,21-Dihydroxy-5β-pregnane-3,20-dioneTetrahydrocorticosteroneCorticosteroid Metabolism
Aldo-Keto Reductases (AKR1C1-C4) 5β-Pregnane-3,20-dione3α-Hydroxy-5β-pregnan-20-oneProgestogen Metabolism

Tissue and Cellular Localization of Biosynthetic Processes

The synthesis of this compound is localized to specific tissues and cell types that express the necessary steroidogenic enzymes, particularly 5β-reductase (AKR1D1).

Adrenal Gland:

The adrenal gland is a primary site for the production of precursor steroids like 11-deoxycorticosterone. rupahealth.com While 5α-reductase has been immunolocalized to the zona fasciculata and zona reticularis of the adrenal cortex, the expression of 5β-reductase (AKR1D1) in the adrenal gland is comparatively low. genecards.orgbioscientifica.com However, the presence of the precursor and some level of 5β-reductase activity suggests that the adrenal gland has the potential for local synthesis of this compound. The subcellular localization of AKR1D1 in adrenocortical cells is primarily cytoplasmic. genecards.org

Brain:

The brain is capable of de novo synthesis of neurosteroids. endocrine-abstracts.org Both neurons and glial cells, including astrocytes and oligodendrocytes, have been shown to possess 5α-reductase activity. nih.govfrontiersin.org While direct evidence for high levels of AKR1D1 expression in the brain is limited, the detection of various pregnane steroids in different brain regions suggests local metabolic activity. nih.govnih.gov The synthesis of pregnane steroids in the brain is significant for their role in modulating neuronal function. endocrine-abstracts.org

Reproductive Tissues:

In the ovaries, steroidogenesis is compartmentalized between the theca and granulosa cells. researchgate.netnih.gov Theca cells are primarily responsible for androgen production, while granulosa cells are involved in the synthesis of estrogens and progesterone. nih.govcapes.gov.br While both cell types are active in steroid metabolism, the specific expression and activity of 5β-reductase in relation to 21-hydroxyprogesterone metabolism are not as well-defined as that of other steroidogenic enzymes. Porcine granulosa cells have demonstrated some 21-hydroxylating enzyme activity. scispace.com In the testes, Leydig cells are the primary site of androgen synthesis, and Sertoli cells play a crucial role in supporting spermatogenesis, which includes the metabolism of steroids. nih.govnih.gov The presence of 5α-reductase in both Leydig and Sertoli cells has been documented. nih.gov

Interactive Data Table: Localization of Key Enzymes in the Biosynthesis of this compound

TissueCell TypeEnzymeSubcellular LocalizationKey Findings
Adrenal Gland Cortical cells (Zona fasciculata/reticularis)5β-reductase (AKR1D1)CytoplasmLow but detectable expression. genecards.orgbioscientifica.com
Cortical cells (Zona fasciculata/reticularis)21β-hydroxylaseEndoplasmic ReticulumHigh expression for precursor synthesis. nih.gov
Brain Neurons5α-reductaseNot specifiedActive in steroid metabolism. nih.gov
Glial Cells (Astrocytes, Oligodendrocytes)5α-reductaseNot specifiedParticipate in androgen metabolism. nih.gov
Ovary Theca CellsSteroidogenic enzymesMitochondria, Endoplasmic ReticulumPrimarily androgen synthesis. nih.gov
Granulosa Cells21-hydroxylase (in porcine)Not specifiedSome activity detected. scispace.com
Testis Leydig Cells5α-reductaseNot specifiedPresent. nih.gov
Sertoli Cells5α-reductaseNot specifiedPresent. nih.govnih.gov

Detailed Research Findings:

Studies utilizing in vitro models with human liver cell lines (HepG2 and Huh7) have demonstrated that AKR1D1 is highly expressed in the liver and is the primary enzyme responsible for the 5β-reduction of corticosteroids like cortisol and cortisone. nih.govnih.gov Genetic knockdown of AKR1D1 in these cells leads to decreased clearance of glucocorticoids, highlighting its significant role in steroid hormone metabolism. nih.gov While the liver is the main site of AKR1D1 activity, its presence, albeit at lower levels, in other tissues like the adrenal gland contributes to the local production of 5β-reduced steroids. genecards.orgbioscientifica.com

In the brain, the metabolism of steroids is crucial for the synthesis of neuroactive steroids that modulate GABAergic and other neurotransmitter systems. endocrine-abstracts.org The regional distribution of pregnane steroids, including those with a 5α-configuration, has been measured in various human brain areas, indicating localized synthesis and metabolism. nih.gov

Within the ovary, the "two-cell, two-gonadotropin" model describes the cooperative steroidogenesis by theca and granulosa cells. researchgate.net Theca cells produce androgens which are then aromatized to estrogens by granulosa cells. nih.gov Granulosa cells also produce progesterone, a precursor for 21-hydroxyprogesterone. nih.govscispace.com The enzymatic machinery for the synthesis of the precursor is therefore present, but the specific activity of 5β-reductase for the production of this compound within these cells requires further investigation.

Enzymatic Transformations and Bioregulation

Specific Enzymes Catalyzing Conversions of 21-Hydroxy-5-beta-pregnane-3,20-dione and Related Compounds

The transformation of this compound is predominantly carried out by hydroxysteroid dehydrogenases (HSDs), a class of enzymes belonging to either the aldo-keto reductase (AKR) or the short-chain dehydrogenase/reductase (SDR) superfamilies. nih.gov These enzymes catalyze stereospecific oxidation and reduction reactions at the ketone and hydroxyl groups of the steroid nucleus. nih.gov

Reductive and Oxidative Processes at C3 and C20 Positions

The ketone groups at the C3 and C20 positions of this compound are subject to reduction, leading to the formation of hydroxyl groups. These reductive processes are primarily catalyzed by members of the AKR superfamily, which function as NADPH-dependent ketosteroid reductases. nih.gov

Key enzymes involved in these reductions include:

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme, belonging to the AKR superfamily (e.g., AKR1C4), catalyzes the reduction of the 3-keto group to a 3α-hydroxyl group. nih.gov

20α-Hydroxysteroid Dehydrogenase (20α-HSD): A member of the AKR superfamily (e.g., AKR1C1), this enzyme reduces the 20-keto group to a 20α-hydroxyl group. nih.gov

3α(or 20β)-Hydroxysteroid Dehydrogenase (EC 1.1.1.53): This enzyme is also involved in the metabolism of C21-steroid hormones and can act on both the C3 and C20 positions. wikipedia.org

Conversely, the hydroxyl groups at these positions can be oxidized back to ketone groups. This oxidative process is typically catalyzed by HSDs from the SDR superfamily, which often prefer NAD+ as a cofactor. nih.gov

Enzymatic Activities at C3 and C20 Positions

PositionProcessEnzyme SuperfamilySpecific Enzyme ExamplesTypical Cofactor
C3Reduction (Ketone to Hydroxyl)Aldo-Keto Reductase (AKR)3α-Hydroxysteroid Dehydrogenase (AKR1C4)NADPH
C20Reduction (Ketone to Hydroxyl)Aldo-Keto Reductase (AKR)20α-Hydroxysteroid Dehydrogenase (AKR1C1)NADPH
C3 and C20ReductionOxidoreductases3α(or 20β)-Hydroxysteroid DehydrogenaseNAD(P)H
C3/C20Oxidation (Hydroxyl to Ketone)Short-Chain Dehydrogenase/Reductase (SDR)-NAD+

Interconversion with Related Dihydroxylated and Trihydroxylated Pregnanes

Through the action of the aforementioned HSDs, this compound can be interconverted with various dihydroxylated and trihydroxylated pregnane (B1235032) metabolites. For instance, the sequential reduction of the ketone groups at C3 and C20 would lead to the formation of 5β-pregnane-3α,20α,21-triol.

A parallel metabolic pathway is seen with a related compound, 3α,21-Dihydroxy-5beta-pregnane-11,20-dione, which is converted to 3α,20α,21-Trihydroxy-5beta-pregnane-11-one by the enzyme 3α(or 20β)-hydroxysteroid dehydrogenase. This suggests a similar conversion pathway for this compound, as illustrated in the table below.

Interconversion Pathways of this compound

SubstrateEnzymeProduct
This compound3α-Hydroxysteroid Dehydrogenase3α,21-Dihydroxy-5-beta-pregnan-20-one
This compound20α-Hydroxysteroid Dehydrogenase20α,21-Dihydroxy-5-beta-pregnan-3-one
3α,21-Dihydroxy-5-beta-pregnan-20-one20α-Hydroxysteroid Dehydrogenase5β-pregnane-3α,20α,21-triol
20α,21-Dihydroxy-5-beta-pregnan-3-one3α-Hydroxysteroid Dehydrogenase5β-pregnane-3α,20α,21-triol

Regulation of Enzyme Activity and Expression in Steroidogenic Tissues

The activity and expression of the enzymes that metabolize this compound are tightly regulated, ensuring a balanced production of steroid hormones. This regulation occurs at multiple levels, including the availability of co-factors and modulation by other steroid molecules.

Influence of Co-factors (e.g., NADPH) on Reductase Activity

The reductive transformations of this compound are highly dependent on the co-factor NADPH. nih.gov HSDs belonging to the AKR superfamily, which are the primary enzymes responsible for these reductions, exhibit a high affinity for NADPH. nih.gov The intracellular ratio of NADPH to its oxidized form, NADP+, can therefore significantly influence the direction and rate of these enzymatic reactions. An abundance of NADPH favors the reduction of the ketone groups at the C3 and C20 positions, leading to the formation of hydroxylated metabolites.

Modulation by Other Steroids or Metabolic Signals

The enzymes involved in the metabolism of this compound are also subject to regulation by other steroids and metabolic signals, creating a complex network of feedback and feed-forward control. For instance, it has been observed that certain 5β-reduced steroids can influence the synthesis of cytochrome P450 enzymes, which are crucial for steroidogenesis. nih.gov This suggests that metabolites of this compound could potentially modulate their own synthesis by regulating the expression of key steroidogenic enzymes. nih.gov

Furthermore, the activity of specific HSDs can be altered by the hormonal milieu. For example, the activity of 20α-hydroxy steroid dehydrogenase is known to undergo significant changes during different physiological states, such as pregnancy, indicating that its expression and function are under the control of broader metabolic and endocrine signals. nih.gov

Molecular Interactions and Cellular Mechanisms of 21 Hydroxylated 5 Beta Pregnanes

Ligand Activity at Nuclear Receptors

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Upon binding with a ligand, they can directly regulate the expression of specific genes, thereby controlling a wide array of physiological processes.

Pregnane (B1235032) X Receptor (PXR) Ligand Binding and Transcriptional Regulation by Related Pregnanes (e.g., 5β-pregnane-3,20-dione)

The Pregnane X Receptor (PXR), also known as NR1I2, is a key nuclear receptor that functions as a sensor for a wide variety of endogenous and exogenous compounds, including steroids. nih.govnih.gov Its activation leads to the transcriptional regulation of genes involved in the metabolism and detoxification of these substances. nih.gov

While direct studies on the interaction between 21-Hydroxy-5-beta-pregnane-3,20-dione and PXR are not currently available, research has demonstrated that the structurally related compound, 5β-pregnane-3,20-dione (also known as 5β-dihydroprogesterone), is an agonist for PXR. nih.gov In transient transfection and reporter gene assays, 5β-pregnane-3,20-dione has been shown to activate PXR, leading to the transcription of its target genes. nih.gov This suggests that the 5-beta-pregnane steroid backbone is a recognized ligand for this receptor. The presence of a 21-hydroxyl group on this backbone, as in this compound, may influence the binding affinity and activation potential for PXR, though specific data is lacking.

Table 1: PXR Activation by a Related Pregnane

Compound Receptor Effect

Interactions with Other Steroid Receptors (e.g., Progesterone (B1679170) Receptor, informed by studies on related 5α-isomers)

The interaction of this compound with other steroid receptors, such as the progesterone receptor, has not been specifically documented. However, studies on the 5α-isomer of a related compound, 5α-pregnane-3,20-dione, have shown a lack of specific binding to the progesterone receptor in uterine cytosol. nih.gov While this information pertains to the 5α-isomer and a different tissue, it highlights that not all progesterone metabolites necessarily interact with the progesterone receptor. Further research is needed to determine if this compound exhibits any affinity for the progesterone receptor or other steroid hormone receptors.

Modulation of Neurotransmitter Receptors (Neurosteroid Research)

Neurosteroids are steroids that are synthesized in the brain or accumulate there and can rapidly alter neuronal excitability through interaction with neurotransmitter receptors.

Allosteric Modulation of GABA A Receptors by Related 3α-Hydroxylated and 21-Hydroxylated Pregnanes

The γ-aminobutyric acid type A (GABA A) receptor is a ligand-gated ion channel and a primary target for inhibitory neurotransmission in the central nervous system. Its function can be allosterically modulated by a variety of compounds, including certain neurosteroids.

Direct electrophysiological studies on the effect of this compound on GABA A receptors are not available. However, research on the structurally similar 5β-pregnane-3,20-dione has shown that it can potentiate membrane currents elicited by GABA in bovine adrenomedullary chromaffin cells. scilit.com At higher concentrations, this compound was also observed to directly activate the GABA A receptor. scilit.com

Furthermore, studies on the 5α-isomer of a 21-hydroxylated pregnane, 3α,21-dihydroxy-5α-pregnan-20-one (tetrahydrodeoxycorticosterone or THDOC), have indicated that the 21-hydroxyl group may reduce the efficacy or potency of the neurosteroid at extrasynaptic GABA A receptors compared to its non-hydroxylated counterpart. nih.gov While this finding relates to a 5α-isomer with a 3α-hydroxyl group, it suggests that 21-hydroxylation can influence the modulatory activity of pregnanes at the GABA A receptor. The 5β-configuration is also known to influence the potency of neurosteroids at the GABA A receptor, with 5α-reduced steroids generally being more potent than their 5β-isomers. nih.gov

Table 2: Modulation of GABA A Receptors by Related Pregnanes

Compound Receptor Effect
5β-pregnane-3,20-dione GABA A Receptor Positive Allosteric Modulator & Direct Activator

Potential for Influence on Other Ion Channels (e.g., Low-Voltage-Activated Calcium Channels)

There is currently no specific research available on the effects of this compound on low-voltage-activated (LVA) calcium channels or other ion channels. Broader research on progesterone has indicated that it can block various voltage-gated ion channels, including calcium, potassium, and sodium channels, as well as GABA A receptors at micromolar concentrations. scilit.com These effects are generally observed at concentrations higher than those typically associated with genomic steroid hormone action. Whether this compound possesses similar broad-spectrum ion channel modulating properties remains to be investigated.

Influence on Cellular Processes in Research Models (excluding clinical human trial data)

There is a lack of published research specifically investigating the influence of this compound on cellular processes in research models. Studies on the related compound 5α-pregnane-3,20-dione have indicated that it can promote cell proliferation and detachment in breast cancer cell lines. sigmaaldrich.com However, this data pertains to a 5α-isomer and a specific cancer model, and it is unknown if this compound would exert similar or different effects in other cellular contexts.

Effects on Cell Proliferation and Morphology in in vitro Cell Models (e.g., Breast Cancer Cell Lines, referencing related 5α-pregnanes)

Tumorous breast tissue has been shown to possess elevated 5α-reductase activity, leading to significantly higher levels of 5α-pregnanes, particularly 5αP, compared to non-tumorous tissue. nih.gov In vitro studies using breast cancer cell lines have demonstrated that 5αP actively promotes cell proliferation. nih.govresearchgate.net For instance, in MCF-7, MCF-10A, and ZR-75-1 breast cell lines, 5αP was found to significantly stimulate proliferation. nih.gov

In addition to its proliferative effects, 5αP also influences cell morphology and adhesion. nih.gov Treatment of MCF-7 breast cancer cells with 5αP resulted in dose-dependent decreases in cell area, cell-to-cell contact, and attachment to the substratum. nih.gov These changes were accompanied by a reduction in vinculin-containing adhesion plaques and polymerized actin stress fibers, suggesting that 5αP may promote neoplasia and metastasis by altering cell adhesion and cytoskeletal structure. nih.govselleckchem.com Specifically, 5αP has been shown to decrease cell-substrate attachment and increase the number of cells detached from a surface after partial trypsin exposure. nih.govnih.gov

In contrast, the effects of 5β-pregnanes on breast cancer cell proliferation are less defined. The parent compound, 5β-pregnane-3,20-dione (5β-dihydroprogesterone), is recognized for its activity as a neurosteroid and as a tocolytic agent that can cause relaxation of uterine smooth muscle. nih.govwikipedia.org Some 5β-pregnanedione derivatives have been noted to possess anti-mitotic effects. mdpi.com This suggests that 5β-pregnanes may have different, and potentially opposing, effects on cell proliferation compared to their 5α-counterparts, although specific studies on breast cancer models are needed for confirmation.

Summary of 5α-Pregnane-3,20-dione (5αP) Effects on in vitro Cell Models
Cell LineEffect on ProliferationEffect on Morphology & AdhesionReference
MCF-7 (Breast Cancer)StimulatesDecreases cell area, cell-to-cell contact, and substrate attachment. Reduces adhesion plaques and actin stress fibers. nih.govnih.gov
MCF-10A (Non-tumorigenic Breast)StimulatesNot specified nih.gov
ZR-75-1 (Breast Cancer)StimulatesNot specified nih.gov

Mechanisms of Action at the Cellular Level (e.g., Receptor Localization and Signaling Pathways)

The distinct biological effects of 5α- and 5β-pregnanes are rooted in their different mechanisms of action at the cellular level, including receptor binding and activation of downstream signaling pathways.

The cancer-promoting actions of 5α-pregnane-3,20-dione (5αP) are mediated through mechanisms distinct from classical nuclear progesterone receptors. nih.gov Research has identified high-affinity, specific binding sites for 5αP located on the plasma membrane of breast cancer cells. nih.govsigmaaldrich.com Upon binding to these membrane receptors, 5αP activates the MAPK/ERK1/2 signaling cascade. nih.gov This activation was confirmed by the observation that treatment of cells with either 5αP or a membrane-impermeable version of the steroid resulted in the phosphorylation of ERK1/2. The proliferative and anti-adhesive effects of 5αP were blocked by inhibitors of the Ras/Raf/MEK/ERK signaling pathway, confirming that this cascade is the primary mediator of its effects. nih.gov

Conversely, 5β-pregnanes are known to interact with a different set of receptors. 5β-dihydroprogesterone (5β-DHP) and other 5β-pregnanes are potent ligands for the nuclear receptor Pregnane X Receptor (PXR). nih.govwikipedia.org PXR is a xenosensor that, upon activation, regulates the transcription of genes involved in metabolism and detoxification. nih.gov Notably, PXR is expressed in normal breast tissue and at higher levels in breast cancer tissue. mdpi.com Activation of PXR has been found to induce the proliferation of human breast cancer cells, suggesting a potential pathway through which 5β-pregnanes could influence breast cancer growth. mdpi.com

Beyond PXR, 5β-pregnanes are well-characterized as neuroactive steroids that modulate the activity of membrane-bound ion channels. nih.govmdpi.com They act as positive allosteric modulators of the GABA-A receptor and can also modulate NMDA receptors. nih.govnih.govwikipedia.org While these actions are primarily associated with the central nervous system, they underscore the preference of 5β-pregnanes for interacting with membrane-level receptors and signaling complexes, a characteristic that distinguishes them from many other steroid hormones. nih.gov

Cellular Mechanisms of Action for Pregnane Isomers
Compound ClassPrimary Receptor Target(s)Receptor LocalizationKey Signaling PathwayReference
5α-Pregnanes (e.g., 5αP)Specific 5αP ReceptorPlasma MembraneMAPK/ERK1/2 Signaling Cascade nih.gov
5β-Pregnanes (e.g., 5β-DHP)Pregnane X Receptor (PXR), GABA-A Receptor, NMDA ReceptorNucleus (PXR), Plasma Membrane (GABA-A, NMDA)PXR-mediated gene transcription nih.govnih.govwikipedia.orgmdpi.com

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Characterization

Chromatography is a cornerstone of steroid analysis, providing the necessary separation of structurally similar compounds before their detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of steroid hormones. researchgate.netlongdom.org It is extensively used to assess the purity of synthesized standards of 21-Hydroxy-5-beta-pregnane-3,20-dione and to quantify it in various samples. The most common modality is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. longdom.orgmdpi.com

Separation is based on the differential partitioning of the steroid between the stationary and mobile phases. Due to its hydroxyl and ketone groups, this compound exhibits moderate polarity, and its retention time can be precisely controlled by adjusting the mobile phase composition. researchgate.net Quantitative analysis is often performed using an ultraviolet (UV) detector, as the carbonyl group provides chromophores that absorb light at specific wavelengths (around 240-254 nm). researchgate.net The method's reliability and robustness make it indispensable for quality control and precise quantification in research settings. researchgate.net

Table 1: Representative HPLC Parameters for Pregnane (B1235032) Steroid Analysis
ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) mdpi.comnih.gov
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures researchgate.netmdpi.com
Flow Rate0.8 - 1.2 mL/min researchgate.net
DetectionUV Absorbance at 240-254 nm researchgate.net
TemperatureAmbient or controlled (e.g., 30-40 °C) protocols.io

Gas Chromatography (GC) offers high-resolution separation and is a powerful tool for steroid profiling. nih.gov However, steroids like this compound are not sufficiently volatile or thermally stable to be analyzed directly. mdpi.com Therefore, a critical prerequisite for GC analysis is chemical derivatization, a process that converts the polar hydroxyl and ketone functional groups into less polar, more volatile, and more thermally stable derivatives. nih.govmdpi.com

The most common derivatization technique is silylation, which involves reacting the steroid with a silylating agent to form trimethylsilyl (B98337) (TMS) ethers and enol-ethers. mdpi.commdpi.com This process significantly reduces the boiling point of the compound, allowing it to be vaporized and passed through the GC column. nih.gov Once derivatized, the compound can be separated from other steroids and metabolites with high efficiency and subsequently detected, typically by mass spectrometry (GC-MS). nih.gov

Table 2: Common Derivatization Reagents for Steroid GC Analysis
ReagentAbbreviationTarget Functional GroupsReference
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl, Ketone (enolizable) mdpi.comnih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, Carboxyl, Amine
Trimethylchlorosilane (often used as a catalyst)TMCSHydroxyl (as catalyst) gcms.cz
Methoxyamine Hydrochloride (for protecting ketone groups)MOXKetone gcms.cznih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool in steroid research due to its unparalleled sensitivity and specificity. It is often coupled with a chromatographic separation technique (LC-MS or GC-MS) to provide definitive structural information and precise quantification. nih.govnih.gov

Tandem mass spectrometry (MS/MS) has become the gold standard for the quantitative analysis of steroid hormones and their metabolites. nih.govnih.gov The technique involves multiple stages of mass analysis. In a typical LC-MS/MS experiment, the steroid is first separated by HPLC and then ionized, usually by electrospray ionization (ESI). The resulting ion (the precursor ion) is selected in the first mass analyzer, fragmented by collision with an inert gas, and the resulting product ions are analyzed in a second mass analyzer.

This process provides a highly specific fragmentation pattern that serves as a molecular fingerprint for this compound, allowing it to be distinguished from other isomeric pregnanes. nih.gov The high selectivity of MS/MS minimizes interferences from the sample matrix, leading to significantly improved sensitivity and accuracy compared to conventional immunoassays, which can suffer from cross-reactivity. nih.govmdpi.com This enables the detection and quantification of metabolites at femtomolar to picomolar concentrations. nih.govnih.gov

Analyzing this compound in complex biological matrices like brain tissue or blood plasma presents significant challenges due to the presence of numerous interfering substances such as lipids and proteins. nih.govmdpi.com LC-MS/MS is particularly well-suited for these applications. nih.govnih.gov

For analysis in brain tissue, samples are typically homogenized and subjected to an extraction process, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the steroids and remove interfering compounds before LC-MS/MS analysis. protocols.io Isotope-coded derivatization reagents can be used to enhance ionization efficiency and improve the precision of quantification for neurosteroids. Similarly, for analysis in peripheral circulation (plasma or serum), a protein precipitation step followed by extraction is commonly employed to prepare the sample. nih.govyoutube.com The specificity of MS/MS allows for the reliable quantification of low-level steroid metabolites, even in these challenging matrices, providing crucial data for pharmacokinetic and metabolic studies. nih.govnih.gov

Radiochemical Assays for Metabolic Studies

Radiochemical assays are powerful tools for tracing the metabolic fate of steroids in vivo and in vitro. These studies involve synthesizing a version of this compound labeled with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). frontagelab.com

Once the radiolabeled compound is introduced into a biological system, its journey can be tracked. By collecting and analyzing samples (e.g., plasma, urine, feces, or specific tissues) over time, researchers can identify and quantify the metabolites formed. frontagelab.com The radioactivity in HPLC fractions or TLC spots corresponding to different metabolites is measured, allowing for the elucidation of metabolic pathways. Another application is in receptor binding assays and imaging. Steroids can be labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) for use as tracers in Positron Emission Tomography (PET) imaging, which allows for the non-invasive visualization and quantification of receptor distribution and tracer uptake in tissues. nih.govnih.gov

Immunochemical Methods (e.g., Radioimmunoassay for quantification)

Immunochemical methods, particularly radioimmunoassay (RIA), represent a highly sensitive technique for the quantification of steroid hormones, including pregnane derivatives. While specific RIA protocols developed exclusively for this compound are not extensively documented in publicly available literature, the principles of steroid radioimmunoassay are well-established and can be applied to this compound. This section outlines the general methodology and key considerations for the development and application of an RIA for this compound, drawing parallels from established assays for structurally similar steroids.

The fundamental principle of a competitive RIA involves the competition between a radiolabeled form of the analyte (the "hot" tracer) and the unlabeled analyte in a sample for a limited number of binding sites on a specific antibody. The concentration of the analyte in the sample is inversely proportional to the amount of radiolabeled antigen that binds to the antibody.

Development of a Radioimmunoassay:

The development of a radioimmunoassay for a steroid like this compound would involve several critical steps:

Antigen Preparation and Antibody Production: Since steroids are small molecules, they are not immunogenic on their own. Therefore, this compound would first need to be chemically modified and coupled to a larger carrier protein, such as bovine serum albumin (BSA), to create an immunogen. This conjugate is then used to immunize animals (typically rabbits or sheep) to produce polyclonal antibodies that specifically recognize the steroid.

Radiolabeling: A small quantity of this compound would be labeled with a radioactive isotope, most commonly tritium (³H) or iodine-125 (B85253) (¹²⁵I), to serve as the tracer in the assay.

Assay Procedure: The assay is performed by incubating a known amount of the specific antibody and the radiolabeled steroid with either standard solutions of known this compound concentrations or the unknown samples. After an incubation period to allow for competitive binding, the antibody-bound steroid is separated from the free steroid. The radioactivity of the bound fraction is then measured using a scintillation counter or a gamma counter. A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled steroid standards. The concentration of this compound in the unknown samples can then be determined by interpolating their percentage of bound radioactivity on the standard curve.

Challenges and Considerations:

A significant challenge in steroid immunoassays is the potential for cross-reactivity. Due to the structural similarity among different steroid hormones, the antibody raised against this compound may also bind to other related steroids present in the biological sample. This can lead to an overestimation of the actual concentration of the target analyte.

For instance, in the development of a radioimmunoassay for the structurally similar compound 5-alpha-pregnane-3,20-dione, researchers have meticulously evaluated the cross-reactivity of the antiserum with various other steroids. A study developing an RIA for 5-alpha-pregnane-3,20-dione reported very low cross-reactivity with its stereoisomer, 5-beta-pregnane-3,20-dione (B7797214) (1.8%), demonstrating the high specificity that can be achieved. nih.gov However, other hydroxylated pregnanes showed minor cross-reactivities ranging from 5-40%. nih.gov Therefore, careful validation of antibody specificity is a critical step in the development of a reliable RIA for this compound. To mitigate the impact of cross-reactivity, chromatographic separation of the sample extract prior to immunoassay may be necessary to isolate the target compound from other interfering steroids.

Illustrative Research Findings:

CompoundCross-Reactivity (%)
5-alpha-pregnane-3,20-dione100
5-beta-pregnane-3,20-dione1.8
Progesterone (B1679170)<0.1
20-alpha-hydroxy-5-alpha-pregnan-3-one5.0
3-alpha-hydroxy-5-alpha-pregnan-20-one<0.1

This table is illustrative and based on data for 5-alpha-pregnane-3,20-dione to demonstrate the principle of cross-reactivity in steroid RIAs. The values represent the percentage of cross-reactivity of various steroids with the antiserum raised against 5-alpha-pregnane-3,20-dione.

This data highlights the high specificity of the antibody for the target analyte (5-alpha-pregnane-3,20-dione) with minimal interference from its 5-beta isomer and other related progestins. A similar level of specificity would be the goal for a radioimmunoassay developed for this compound.

Chemical Synthesis and Derivatization for Research Applications

Stereoselective and Regioselective Synthesis Strategies for Pregnane (B1235032) Derivatives

The synthesis of pregnane derivatives, including 21-Hydroxy-5-beta-pregnane-3,20-dione, demands precise control over the stereochemistry and regiochemistry of the molecule. The 5β configuration, in particular, results in a cis-fused A/B ring system, creating a bent molecular structure that is critical for its biological function and metabolic fate. wikipedia.orgresearchgate.net

Strategies for the synthesis of pregnane derivatives often begin with readily available steroid precursors, such as 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA). nih.govmdpi.com From such starting materials, a series of chemical transformations are employed to introduce the desired functional groups at specific positions. For instance, the introduction of a hydroxyl group at the C-21 position is a key step. While chemical methods for 21-hydroxylation can be challenging due to the lack of selectivity of chemical oxidants, biocatalytic approaches using enzymes like CYP21A2 have been developed to achieve highly selective hydroxylation at this position. google.com

Regioselective reactions are also critical for modifying other parts of the steroid nucleus. For example, reactions can be designed to selectively functionalize one carbonyl group in the presence of another, or to introduce substituents at specific carbon atoms in the steroid backbone. nih.gov The choice of reagents and reaction conditions is paramount in directing these transformations to the desired position on the pregnane scaffold.

The stereochemistry at various chiral centers is another important consideration. For the synthesis of 5β-pregnane derivatives, methods that control the reduction of a Δ⁴ or Δ⁵ double bond are essential to establish the cis-A/B ring junction. Catalytic hydrogenation or the use of specific reducing agents can be employed to achieve the desired stereochemical outcome.

Preparation of Labeled Analogs for Metabolic Tracing Studies

To trace the metabolic fate of this compound and related compounds in biological systems, isotopically labeled analogs are indispensable tools. These labeled compounds allow researchers to follow the molecule through various metabolic pathways and identify its downstream metabolites.

Common isotopes used for labeling include deuterium (B1214612) (²H), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C). The choice of isotope depends on the analytical method being used for detection (e.g., mass spectrometry for stable isotopes or scintillation counting for radioactive isotopes).

The synthesis of labeled pregnane derivatives often involves the introduction of the isotopic label in a specific position within the molecule. For example, deuterium can be introduced by base-catalyzed equilibration with deuterium oxide or by reduction with deuterium-containing reagents like sodium borodeuteride or lithium aluminum deuteride. nih.gov Carbon-14 can be introduced using labeled starting materials, such as diazomethane-[¹⁴C], to create a radiolabeled side chain. nih.gov

These labeled analogs have been instrumental in studies of steroid metabolism, enabling the identification of previously unknown metabolites and providing insights into the kinetics of steroidogenic pathways. For instance, the use of deuterium-labeled pregnanolone (B1679072) and pregnanediol (B26743) sulphates has facilitated metabolic studies in humans. nih.gov Similarly, tritiated ([³H]) progesterone (B1679170) has been used to study its metabolism in lung explant cultures, revealing complex patterns of metabolite formation. nih.gov

Synthesis of Precursor and Intermediate Compounds for Pathway Elucidation

Understanding the complex network of steroidogenic pathways relies on the availability of authentic standards for various precursor and intermediate compounds. The chemical synthesis of these molecules is therefore essential for elucidating the steps involved in the biosynthesis and catabolism of this compound.

The synthesis of these intermediates often starts from more common steroids and involves a series of enzymatic or chemical reactions to introduce or modify functional groups. For example, the biosynthesis of this compound involves the action of several key enzymes. Its immediate precursor is 5β-pregnane-3,20-dione (5β-dihydroprogesterone), which is formed from progesterone by the enzyme 5β-reductase. wikipedia.org The subsequent 21-hydroxylation is catalyzed by steroid 21-hydroxylase (CYP21A2). oup.comoup.com

In conditions such as 21-hydroxylase deficiency, the accumulation of precursors like 17α-hydroxyprogesterone leads to their diversion into alternative metabolic pathways, including the "backdoor pathway" for androgen synthesis. nih.govwikipedia.orgresearchgate.net The synthesis of intermediates in these pathways, such as 5α-pregnan-17α-ol-3,20-dione, is crucial for studying the pathophysiology of such disorders. wikipedia.org

The following table outlines some of the key precursors and enzymes involved in the pathways related to this compound:

Precursor/IntermediateEnzyme(s)ProductPathway Relevance
Progesterone5β-reductase5β-Pregnane-3,20-dioneBiosynthesis of 5β-pregnanes wikipedia.org
5β-Pregnane-3,20-dioneSteroid 21-hydroxylase (CYP21A2)This compoundGlucocorticoid/Mineralocorticoid pathways
17α-Hydroxyprogesterone5α-reductase5α-Pregnan-17α-ol-3,20-dione"Backdoor" androgen synthesis pathway wikipedia.org
ProgesteroneSteroid 21-hydroxylase (CYP21A2)11-DeoxycorticosteroneMineralocorticoid synthesis oup.com

Derivatization for Enhanced Analytical Detection (e.g., for GC-MS)

The analysis of steroids like this compound by gas chromatography-mass spectrometry (GC-MS) often requires a derivatization step. nih.gov This chemical modification is necessary to increase the volatility and thermal stability of the steroid, which is essential for its passage through the gas chromatograph. nih.govmdpi.com Derivatization can also improve the chromatographic properties of the compound, leading to better peak shape and separation from other components in a complex biological sample. mdpi.com

A common derivatization technique for steroids is silylation, which involves the replacement of active hydrogens in hydroxyl and keto groups with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govmdpi.com The formation of TMS derivatives masks the polar functional groups, thereby reducing intermolecular hydrogen bonding and increasing the volatility of the steroid.

For keto-steroids, it is also common to form methyloxime (MO) derivatives of the ketone groups prior to silylation. This creates MO-TMS derivatives, which can provide more specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and quantification. oup.com

The choice of derivatization reagent and reaction conditions can be optimized to achieve the desired sensitivity and selectivity for the analysis. For example, microwave-assisted derivatization has been shown to reduce reaction times and improve derivatization yields compared to conventional heating methods. mdpi.com

The following table summarizes common derivatization approaches for the GC-MS analysis of steroids:

Derivatization MethodReagent(s)Target Functional Group(s)Purpose
SilylationMSTFA, TMCSHydroxyl groupsIncrease volatility and thermal stability nih.govmdpi.com
Oximation followed by SilylationMethoxyamine hydrochloride, MSTFAKeto and hydroxyl groupsImprove chromatographic properties and mass spectral fragmentation oup.com
Mixed Silylatione.g., Pentafluorophenyldimethylsilyl-trimethylsilylHydroxyl groupsEnhance sensitivity in selected ion monitoring (SIM) mode nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Complete Metabolic Networks for 21-Hydroxylated Pregnanes

A primary area for future research is the comprehensive mapping of the metabolic networks involving 21-hydroxylated pregnanes. In conditions like 21-hydroxylase deficiency, a congenital adrenal hyperplasia (CAH), the body accumulates precursors to cortisol and aldosterone, leading to their shunting into alternative metabolic pathways. wikipedia.orgnih.gov This results in a complex array of steroid metabolites, many of which are not fully characterized. nih.gov

Current understanding, often derived from studies of CAH, reveals the existence of multiple metabolic streams beyond the classical pathways. nih.gov For instance, in neonates with 21-hydroxylase deficiency, urine contains a wide range of metabolites of 17-hydroxyprogesterone and 21-deoxycortisol. nih.gov Future research should aim to:

Identify all downstream metabolites: Systematically identify all metabolites originating from 21-Hydroxy-5-beta-pregnane-3,20-dione and other 21-hydroxylated precursors in both normal physiological states and in pathological conditions.

Characterize enzymatic pathways: Pinpoint the specific enzymes responsible for each metabolic conversion. This includes not only the primary enzymes like 3-alpha-hydroxysteroid dehydrogenase but also other potential enzymes that may play a role in its further transformation.

Investigate tissue-specific metabolism: Determine how the metabolism of 21-hydroxylated pregnanes differs across various tissues, such as the adrenal glands, liver, and nervous system. This could reveal tissue-specific functions and regulatory mechanisms.

Advanced analytical techniques like mass spectrometry will be crucial in this endeavor, allowing for the identification and quantification of a wide array of steroid metabolites in biological samples. researchgate.netresearchgate.netnih.gov

Investigation of Underexplored Biological Functions and Mechanisms

While the role of this compound as a metabolic intermediate is established, its potential for direct biological activity remains largely unexplored. Many pregnane (B1235032) derivatives, particularly neurosteroids, exert significant effects on the central nervous system, often by modulating GABA-A receptors. frontiersin.orgnih.gov Future research should focus on:

Neuroactive properties: Investigating whether this compound or its metabolites can act as neurosteroids. nih.gov This would involve assessing their ability to bind to and modulate neurotransmitter receptors, such as the GABA-A receptor, and evaluating their potential sedative, anxiolytic, or anticonvulsant effects. frontiersin.orgwikipedia.org

Receptor binding studies: Screening for potential interactions with a broad range of nuclear and membrane receptors. The structural similarity of pregnanes to other active steroids suggests the possibility of undiscovered receptor affinities. nih.gov

Physiological roles beyond metabolism: Exploring other potential physiological roles, such as in regulating immune responses, inflammation, or cell proliferation. britannica.comeurekaselect.com The diverse biological activities of steroids suggest that 21-hydroxylated pregnanes may have functions beyond their role in hormone synthesis. nih.gov

These investigations could reveal novel biological functions for this and related compounds, potentially opening new avenues for therapeutic development.

Development of Novel Analytical Probes and Assays

Advancing our understanding of this compound requires the development of more sophisticated analytical tools. Current methods for steroid analysis, such as immunoassays and mass spectrometry, have limitations in terms of specificity, sensitivity, and the ability to differentiate between closely related isomers. nih.govresearchgate.net Future research in this area should include:

High-specificity immunoassays: Developing monoclonal antibodies that can specifically recognize this compound without significant cross-reactivity with other pregnane isomers. This would enable the creation of highly specific and sensitive immunoassays for its quantification in biological fluids. nih.gov

Fluorescent probes: Synthesizing novel fluorescent probes that can bind to 21-hydroxylated pregnanes. mdpi.comnih.govrsc.org Such probes would be invaluable for visualizing the subcellular localization of these steroids and for developing high-throughput screening assays. mdpi.comrsc.org

Advanced mass spectrometry techniques: Improving mass spectrometry methods to allow for the baseline separation and accurate quantification of various pregnane stereoisomers in complex biological matrices. researchgate.netresearchgate.netnih.govnih.govmedrxiv.org

These new analytical tools would provide researchers with the means to accurately measure and track this compound and its metabolites, facilitating a more detailed understanding of their dynamics in health and disease.

Exploration of Stereoisomeric Specificity in Biological Interactions

Steroid activity is highly dependent on stereochemistry, with subtle changes in the three-dimensional arrangement of atoms leading to dramatic differences in biological function. britannica.comsolubilityofthings.com The 5-beta configuration of this compound is a key structural feature that likely dictates its biological properties. Future research should focus on:

Comparing 5-alpha and 5-beta isomers: Systematically comparing the biological activities of 5-beta-pregnane derivatives with their 5-alpha counterparts. This could reveal the importance of the A/B ring junction's stereochemistry for receptor binding and downstream signaling. frontiersin.org

Enantioselective synthesis: Developing methods for the enantioselective synthesis of different pregnane stereoisomers. This would provide pure compounds for biological testing, allowing for a clear understanding of the structure-activity relationships. nih.govdocumentsdelivered.com

Investigating receptor-ligand interactions: Using techniques like X-ray crystallography and computational modeling to study the interactions between different pregnane stereoisomers and their biological targets at the molecular level.

A deeper understanding of the stereoisomeric specificity of these interactions will be critical for designing new drugs that can selectively target specific steroid-related pathways.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 21-Hydroxy-5-beta-pregnane-3,20-dione in laboratory settings?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical reduction of progesterone derivatives. For example, recombinant 5β-reductase enzymes can stereo-selectively convert progesterone into 5β-pregnane-3,20-dione, as demonstrated in spruce protein assays . Purification requires HPLC (>95% purity) or qNMR validation to confirm structural integrity and eliminate isomers . Solvent crystallization (e.g., using ethanol/water mixtures) is often employed for final isolation.

Q. How can researchers structurally characterize this compound and distinguish it from related pregnane derivatives?

  • Methodological Answer : Use a combination of:
  • High-resolution mass spectrometry (HR-MS) to confirm molecular formula (C21_{21}H30_{30}O3_3).
  • 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, HMBC) to resolve stereochemistry at C5 (β-configuration) and hydroxylation at C21 .
  • X-ray crystallography for absolute configuration determination, though challenges arise due to low crystallinity in some derivatives .

Q. What safety protocols should be followed when handling this compound in vitro studies?

  • Methodological Answer : While some safety data sheets classify it as non-hazardous , conflicting evidence suggests potential carcinogenicity (GHS Category 2) and reproductive toxicity . Researchers should:
  • Use PPE (gloves, lab coats, eye protection).
  • Conduct toxicity screenings (e.g., Ames test for mutagenicity) before long-term exposure studies.
  • Store the compound in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How do enzymatic pathways involving 5β-reductases influence the biosynthesis of this compound?

  • Methodological Answer : Recombinant 5β-reductases from non-angiosperm plants (e.g., spruce) catalyze the stereo-selective reduction of progesterone’s Δ4 double bond to form 5β-pregnane-3,20-dione . Researchers can:
  • Use isotopic labeling (e.g., deuterated substrates in ) to track enzymatic activity.
  • Perform kinetic assays (GC-MS or TLC) to compare catalytic efficiency across species .

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices?

  • Methodological Answer : Challenges include:
  • Matrix interference : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from steroids like cortisol.
  • Low volatility : Derivatize with MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) for GC-MS analysis .
  • Isotopic dilution : Employ 13C^{13}\text{C}-labeled internal standards (e.g., as in ) to improve accuracy in LC-MS/MS workflows.

Q. How can contradictory data on the compound’s toxicological profile be resolved?

  • Methodological Answer : Discrepancies in hazard classification (non-hazardous vs. Category 2 carcinogen) necessitate:
  • Dose-response studies : Use in vitro models (e.g., HepG2 cells) to assess genotoxicity at varying concentrations.
  • Metabolite profiling : Identify reactive intermediates (e.g., quinone derivatives) via UPLC-QTOF-MS that may explain toxicity .

Q. What is the role of this compound in steroidogenesis, and how can its activity be modulated experimentally?

  • Methodological Answer : As a precursor to corticosteroids, its activity can be studied via:
  • Enzyme inhibition assays : Block 21-hydroxylase with ketoconazole to observe downstream metabolite shifts .
  • CRISPR-Cas9 knockout models : Disrupt CYP21A2 in adrenal cell lines to quantify accumulated intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.